N-(1H-1,2,4-triazol-5-yl)acetamide

Description

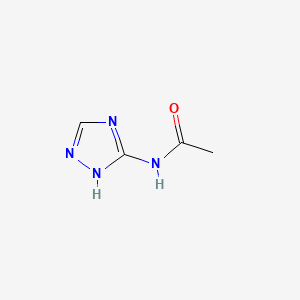

Structure

3D Structure

Propriétés

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-3(9)7-4-5-2-6-8-4/h2H,1H3,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGWOMUKTJWBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967423 | |

| Record name | N-(1H-1,2,4-Triazol-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5295-23-8 | |

| Record name | N-1H-1,2,4-Triazol-5-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5295-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetamido-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005295238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamido-s-triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1H-1,2,4-Triazol-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ACETAMIDO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU5V5JF5BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Reaction Pathways for N 1h 1,2,4 Triazol 5 Yl Acetamide and Its Derivatives

Established Synthetic Routes for the N-(1H-1,2,4-triazol-5-yl)acetamide Core

The synthesis of the fundamental this compound structure relies on robust and versatile chemical reactions. These routes are broadly categorized by the strategy employed, either building the triazole ring first or acylating a pre-existing aminotriazole.

The formation of the 1,2,4-triazole (B32235) ring is a key step, and several cyclization strategies have been established. These methods typically involve the condensation of a nitrogen-rich backbone with a one-carbon source to construct the five-membered heterocycle.

A prevalent method for synthesizing 5-amino-1,2,4-triazole derivatives involves the use of aminoguanidine (B1677879) or its salts. This approach leverages the inherent reactivity of aminoguanidine to cyclize with various carboxylic acid derivatives.

Two complementary pathways have been successfully employed for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, starting from aminoguanidine hydrochloride, succinic anhydride (B1165640), and various amines. organic-chemistry.org The choice of pathway is dictated by the nucleophilicity of the amine. organic-chemistry.org

Pathway 1 (for aliphatic amines): This route begins with the preparation of N-guanidinosuccinimide, which then reacts with primary or secondary aliphatic amines under microwave irradiation. This leads to a nucleophilic opening of the succinimide (B58015) ring, followed by the recyclization to form the 1,2,4-triazole ring. organic-chemistry.org

Pathway 2 (for aromatic amines): When less nucleophilic aromatic amines are used, an alternative pathway is necessary. This involves the initial synthesis of N-arylsuccinimides, which subsequently react with aminoguanidine hydrochloride under microwave irradiation to yield the desired triazole product. organic-chemistry.org

Furthermore, a general and straightforward synthesis for 5-substituted 3-amino-1,2,4-triazoles has been developed through the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis and microwave irradiation. rsc.org This method is suitable for a range of aliphatic and phenyl-substituted carboxylic acids. rsc.org

Another strategy for forming the 1,2,4-triazole ring involves the cyclization of N-cyanoimidates. Substituted N-cyanobenzimidates, which can be synthesized from the cyanoimidation of aldehydes with cyanamide, can undergo a cyclization reaction to produce 1,2,4-triazole derivatives in high yields. nih.gov

The introduction of the acetamide (B32628) functional group is typically achieved by the acylation of a pre-formed 5-amino-1H-1,2,4-triazole core. The regioselectivity of this reaction is a critical consideration, as acylation can occur on the exocyclic amino group or on one of the ring nitrogen atoms.

The acetylation of 5-amino-1H-1,2,4-triazole has been studied extensively, revealing that reaction conditions significantly influence the product distribution. nih.govchemistryjournal.net Common acylating agents include acetic anhydride and acetyl chloride. nih.govchemistryjournal.net

Conventional monoacetylation procedures using acetyl chloride are often not regioselective, resulting in a mixture of isomers. chemistryjournal.net When 5-amino-1H-1,2,4-triazole is treated with acetic anhydride, the outcome is highly dependent on the reaction conditions:

Refluxing Acetic Anhydride: Refluxing a solution of 5-amino-1H-1,2,4-triazole in acetic anhydride for one hour, followed by workup with water, yields the desired 5-(acetylamino)-1H- nih.govchemistryjournal.nettriazole (this compound) in high yield (89%). nih.gov

Room Temperature Acetic Anhydride: Stirring 5-amino-1H-1,2,4-triazole in acetic anhydride at room temperature for an extended period (20 hours to 6 days) leads to the formation of the diacetylated derivative, 1-acetyl-3-(acetylamino)-1H- nih.govchemistryjournal.nettriazole. nih.gov

The use of different solvents can also direct the reaction's selectivity. A rapid and selective annular monoacetylation (on a ring nitrogen) can be achieved by using equivalent amounts of acetic anhydride in a dimethylformamide (DMF) solution. chemistryjournal.net

Table 1: Synthesis of Acetylated Derivatives of 5-amino-1H-1,2,4-triazole

| Starting Material | Reagent | Conditions | Product | Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| 5-amino-1H- nih.govchemistryjournal.nettriazole | Acetic Anhydride | Reflux, 1 h | 5-(acetylamino)-1H- nih.govchemistryjournal.nettriazole | 89% | 298.94 |

| 5-amino-1H- nih.govchemistryjournal.nettriazole | Acetic Anhydride | Stir, 20 h | 1-acetyl-3-(acetylamino)-1H- nih.govchemistryjournal.nettriazole | 51% | 195.91 |

This table is generated from data in the source. nih.gov

A common and effective method for N-acylation involves the use of chloroacetyl chloride in the presence of a base, such as triethylamine (B128534). This reaction proceeds by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of chloroacetyl chloride. The triethylamine acts as a base to neutralize the hydrogen chloride byproduct generated during the reaction.

The general procedure involves stirring the amine substrate with triethylamine and chloroacetyl chloride in a suitable solvent like dichloromethane (B109758) (CH2Cl2) at a reduced temperature (e.g., 0 °C). This method is widely applicable for the synthesis of chloroacetamide derivatives from various amines, which can then be used in subsequent reactions. A similar one-pot process for the amidation of aromatic amines with chloroacetyl chloride has been developed using the base DBU in tetrahydrofuran (B95107) (THF) at room temperature, yielding products in 75% to 95% yield.

Acylation Strategies for Acetamide Moiety Introduction

Advanced Synthetic Approaches and Methodological Innovations

The synthesis of 1,2,4-triazole derivatives has been significantly advanced by the adoption of modern energy sources and environmentally conscious principles. These innovations not only accelerate the discovery of new compounds but also align with the growing demand for sustainable chemical manufacturing.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a potent alternative to conventional heating methods for producing 1,2,4-triazole derivatives. scielo.org.zaacs.org This technique dramatically reduces reaction times, often from hours to mere minutes, while simultaneously improving product yields. scielo.org.zanih.gov The efficiency of microwave-assisted organic synthesis (MAOS) stems from the direct and rapid heating of the reaction mixture, which can lead to enhanced reaction rates and, in some cases, improved chemical selectivity and the avoidance of side products. acs.org

For instance, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives was achieved in 10 minutes under microwave irradiation, a significant improvement over traditional methods. nih.gov Similarly, various derivatives of 1,2,4-triazol-3-one, including Schiff bases, esters, and hydrazides, have been successfully synthesized using microwave activation, with resulting yields being notably better than those from conventional heating. scielo.org.za This approach is not only rapid but also aligns with green chemistry principles by reducing energy consumption. acs.org The preparation of 1-Aryl-1H-pyrazole-5-amines, key precursors for more complex heterocyclic systems, can also be completed in 10-15 minutes using a microwave reactor. youtube.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,2,4-Triazol-3-one Derivatives scielo.org.za

| Compound Type | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Schiff Base Derivative | Microwave | 3 min | 94% |

| Conventional | 2 h | 85% | |

| Ester Derivative | Microwave | 10 min | 92% |

| Conventional | 6 h | 81% | |

| Hydrazide Derivative | Microwave | 15 min | 89% |

| Conventional | 8 h | 80% |

Ultrasound-Assisted Synthesis for Enhanced Yields and Reaction Rates

Ultrasound irradiation provides another non-conventional energy source that significantly accelerates the synthesis of 1,2,4-triazole derivatives. asianpubs.org This technique, known as sonication, utilizes acoustic cavitation—the formation, growth, and collapse of microbubbles—to generate localized hotspots of extreme temperature and pressure, thereby enhancing reaction rates. asianpubs.org

A notable application is the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives. mdpi.com In a comparative study, the ultrasound-assisted protocol produced the target compounds in good to excellent yields (75–89%) within a remarkably short period (40–80 minutes) at moderate temperatures (45–55 °C). mdpi.com In contrast, the conventional heating method required 10–36 hours to afford the same derivatives in lower to moderate yields (60–75%). mdpi.com This efficiency highlights the economic and practical advantages of sonication in synthesizing triazole-based acetamides. mdpi.com The methodology has been successfully applied to produce a range of 1,2,4-triazole derivatives, demonstrating its versatility and utility in creating libraries of new compounds. researchgate.net

Table 2: Ultrasound-Assisted vs. Conventional Synthesis of Triazole-Based Acetamide Derivatives mdpi.com

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Derivative 6a | Ultrasound | 40 min | 89% |

| Conventional | 16 h | 75% | |

| Derivative 6b | Ultrasound | 55 min | 82% |

| Conventional | 20 h | 70% | |

| Derivative 6f | Ultrasound | 80 min | 75% |

| Conventional | 26 h | 60% |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of heterocyclic compounds like this compound. Methodologies such as microwave and ultrasound-assisted synthesis are inherently greener than traditional approaches as they significantly reduce energy consumption and reaction times. acs.orgresearchgate.net Furthermore, these methods often lead to cleaner reactions with higher yields, minimizing the need for extensive purification and reducing solvent waste. scielo.org.za

A key aspect of green synthesis is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated the successful synthesis of bis(indol-3-yl)methanes, a related heterocyclic structure, using ultrasound irradiation in an aqueous medium at ambient temperature, highlighting the potential for similar applications in triazole synthesis. researchgate.net The development of catalyst-free systems, for example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation without a catalyst, further exemplifies the move towards more sustainable chemical processes. organic-chemistry.org

Derivatization Strategies and Analogue Synthesis

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of analogues. By systematically modifying different parts of the molecule, chemists can fine-tune its properties.

Modifications at the Acetamide Group for Structural Diversification

The acetamide group offers a prime site for structural modification to generate diverse analogues. A common strategy involves the S-alkylation of a precursor, 1,2,4-triazole-3-thiol, with various 2-chloro-acetamides. nih.gov This approach allows for the introduction of different substituents on the amide nitrogen, leading to a library of compounds. For example, a series of novel 1,2,4-triazole derivatives featuring an N-(substituted phenyl)acetamide group have been synthesized, demonstrating the feasibility of introducing a range of aryl substituents to this position. rsc.org This diversification is crucial for exploring structure-activity relationships. The synthesis of these analogues typically involves coupling the triazole core with different electrophiles, a reaction that can be significantly accelerated using ultrasound radiation. mdpi.com

Substituent Effects on Triazole Ring Positions (e.g., N1, C3, C5)

The electronic and steric properties of substituents on the 1,2,4-triazole ring itself play a critical role in the synthetic outcomes and properties of the final compounds. The regioselectivity of reactions can be influenced by the nature of groups attached to the N1, C3, and C5 positions.

Introduction of Various Functional Groups and Heterocycles

The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. A variety of synthetic strategies have been developed to introduce different functional groups and heterocyclic systems onto the triazole framework.

Microwave-assisted organic synthesis (MAOS) has been employed as an eco-friendly and efficient method for the rapid synthesis of 1,2,4-triazole derivatives in high yields, often without the need for hazardous solvents or catalysts. acs.org This technique has been utilized in the creation of complex derivatives bearing additional heterocyclic rings like benzimidazole (B57391) and s-triazine. acs.org

Commonly introduced heterocycles to create more complex acetamide derivatives include:

Indole : Indole-1,2,4-triazole-based N-phenyl acetamides have been synthesized and evaluated for their anticancer properties. mdpi.com

Pyrazole (B372694) : The combination of pyrazole and 1,2,4-triazole moieties in a single molecule has been explored to enhance the spectrum of biological activity. nih.gov

Thiadiazole : Researchers have synthesized N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives through the cyclocondensation of thiosemicarbazides with acetic anhydride. researchgate.net

Quinoline : Triazole-based acetamides have been linked to hexahydroquinoline moieties. rsc.org

Benzisothiazole : Novel benzisothiazolin-3-one acetamide derivatives have been synthesized from benzisothiazolin-3-one and substituted anilines. researchgate.net

Furthermore, various functional groups can be incorporated. For instance, N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl) benzenesulfonamides have been synthesized by reacting 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole with different sulfonyl chlorides, showcasing the introduction of sulfonamide and trifluoromethyl groups. nih.govacs.org The synthesis of N-arylated 5-aryl-1,2,4-triazole-coupled acetamides has also been achieved by reacting the thiol group of a triazole precursor with various N-aryl-2-bromoacetamides. nih.gov

Reaction Mechanisms and Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for controlling reaction outcomes and optimizing synthetic protocols. The acetylation of the parent compound, 5-amino-1H-1,2,4-triazole (amitrole), is a key reaction that has been studied to elucidate these mechanisms. acs.orgchemscene.comnih.gov The parent molecule possesses three potential sites for N-acylation: the exocyclic amino (NH₂) group and the two annular nitrogen atoms, N1 and N2. chemscene.com The N4 nitrogen is generally resistant to acylation. chemscene.com

The formation of 1,2,4-triazoles can be achieved through various named reactions, such as the Pellizzari reaction, which involves the condensation of an amide and a hydrazide with heat, and the Einhorn-Brunner reaction, which condenses hydrazines with diacylamines. A proposed mechanism for the formation of triazolethiones involves the reaction of potassium 2-(2-(4-methoxyphenyl)acetyl)-hydrazinecarbodithioate with hydrazine (B178648) hydrate, followed by condensation with aldehydes to form Schiff bases.

Elucidation of Reaction Intermediates

The study of the acetylation of 5-amino-1H-1,2,4-triazole has led to the identification of key reaction intermediates. When monoacetylation is performed, a previously unobserved intermediate, 1-acetyl-3-amino-1H- acs.orgresearchgate.netchemscene.comtriazole , is formed. acs.orgnih.gov This intermediate subsequently undergoes a transformation to yield the more thermodynamically stable isomer, 1-acetyl-5-amino-1H- acs.orgresearchgate.netchemscene.comtriazole . acs.orgchemscene.comnih.gov

In the synthesis of diacetylated derivatives, both 1-acetyl-5-amino-1H- acs.orgresearchgate.netchemscene.comtriazole and 5-(acetylamino)-1H- acs.orgresearchgate.netchemscene.comtriazole can serve as precursors. chemscene.com The reaction of either of these monoacetylated compounds with neat acetic anhydride at room temperature leads to the formation of 1-acetyl-3-(acetylamino)-1H- acs.orgresearchgate.netchemscene.comtriazole . acs.orgchemscene.comnih.gov An atypical diacetylation product, 1-acetyl-5-(acetylamino)-1H- acs.orgresearchgate.netchemscene.comtriazole , has also been identified. acs.orgchemscene.com

Kinetic Studies and Reaction Optimization

While detailed kinetic studies with rate constants for the synthesis of this compound are not extensively documented, reaction optimization studies provide significant insights into the reaction's progress and selectivity. The acetylation of 5-amino-1H-1,2,4-triazole is highly dependent on the reaction conditions, which can be tuned to favor specific products. chemscene.com

For instance, a rapid and selective annular monoacetylation of 5-amino-1H-1,2,4-triazole can be achieved by using equivalent amounts of acetic anhydride in a dimethylformamide (DMF) solution. acs.orgchemscene.comnih.gov In contrast, traditional diacetylation methods that employ neat acetic anhydride under reflux conditions often result in a mixture of di-, mono-, and triacetylated derivatives. acs.orgchemscene.com To selectively synthesize the diacetyl derivative, 1-acetyl-3-(acetylamino)-1H- acs.orgresearchgate.netchemscene.comtriazole, the reaction can be carried out in neat acetic anhydride at room temperature over an extended period. chemscene.comnih.gov

The table below summarizes the outcomes of different acetylation conditions for 5-amino-1H-1,2,4-triazole, demonstrating the principles of reaction optimization.

Table 1: Optimization of the Acetylation of 5-Amino-1H-1,2,4-triazole

| Reagent | Solvent | Temperature | Time | Major Product(s) | Reference |

|---|---|---|---|---|---|

| 1 equiv. Acetic Anhydride | Dimethylformamide (DMF) | Room Temp. | - | Annular monoacetylated isomers | acs.orgchemscene.com |

| Excess Acetic Anhydride | Neat | Reflux | - | Mixture of di-, mono-, and triacetylated derivatives | acs.orgchemscene.com |

| Acetic Anhydride | Neat | 20 °C | 20 h | 73% Diacetyl derivative (1-acetyl-3-(acetylamino)-1H- acs.orgresearchgate.netchemscene.comtriazole) | nih.gov |

| Acetic Anhydride | Neat | 20 °C | 7 days | 90% Diacetyl derivative (1-acetyl-3-(acetylamino)-1H- acs.orgresearchgate.netchemscene.comtriazole) | nih.gov |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical aspect of the synthesis of this compound and its derivatives due to the multiple nucleophilic nitrogen atoms in the 5-amino-1H-1,2,4-triazole starting material. chemscene.com Conventional monoacetylation procedures using acetyl chloride are often not regioselective, leading to a mixture of isomers where acetylation occurs at the N1, N2, or the exocyclic amino group. acs.orgchemscene.com

Computational and experimental studies on the reactivity of C-amino-1,2,4-triazoles towards electrophiles have provided deeper insights into the factors governing regioselectivity. The nucleophilicity of the different nitrogen atoms plays a key role. The hardness and softness of the electrophile also influence the site of attack; harder electrophiles tend to favor attack at the N4 position, while softer electrophiles are more likely to react at the N2 atom or the exocyclic 3-NH₂ group. For the acetylation of 5-amino-1H-1,2,4-triazole, selective N-acylation can be achieved by carefully choosing the acetylating agent and reaction conditions. For example, using an equivalent amount of acetic anhydride in DMF leads to selective annular monoacetylation. chemscene.com

Stereoselectivity is generally not a factor in the synthesis of the parent this compound, as the molecule is achiral and the introduction of the acetyl group does not create a stereocenter. However, for more complex derivatives, stereoselectivity becomes a significant consideration. Chiral 4,5-dihydro-1H- acs.orgresearchgate.netchemscene.com-triazoline derivatives featuring a β-D-glucopyranoside appendage have been synthesized via a 1,3-dipolar cycloaddition reaction, demonstrating an asymmetric synthesis approach. mdpi.com In other work, the stereoselective β-galactosylation of 4-aryl-5-indolyl-1,2,4-triazole-3-thiones has been achieved, where the choice of base (NaHCO₃ vs. K₂CO₃) influenced the S- versus N-galactosylation, and the β-stereoselectivity was confirmed by NMR spectroscopy. nih.gov

Iii. Structural Characterization and Spectroscopic Analysis of N 1h 1,2,4 Triazol 5 Yl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2,4-triazole (B32235) derivatives, providing detailed information about the proton and carbon environments, their connectivity, and dynamic molecular behaviors. nih.govresearchgate.net

¹H NMR for Proton Environment Identification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within N-(1H-1,2,4-triazol-5-yl)acetamide derivatives. The chemical shifts (δ) of these protons provide clues to their electronic surroundings.

In derivatives of this compound, characteristic signals are observed for the protons of the triazole ring, the amide group, and the acetyl methyl group. The triazole C-H proton typically appears as a singlet in the downfield region of the spectrum. The NH protons of the triazole ring and the acetamide (B32628) group are also observed, though their signals can be broad and their positions variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes. For instance, in some 1,2,4-triazole derivatives, a broad singlet for an NH proton can be observed at a very downfield shift, such as δ 12.67 ppm. urfu.ru The methyl protons of the acetamide group generally appear as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm.

The following table summarizes typical ¹H NMR chemical shift ranges for key protons in related 1,2,4-triazole structures.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Triazole N-H | 11.0 - 14.0 | Broad Singlet | Position is highly dependent on solvent and concentration; may exchange with D₂O. ufv.br |

| Amide N-H | 8.0 - 11.0 | Broad Singlet | Position is dependent on hydrogen bonding and solvent. |

| Triazole C-H | 7.9 - 8.5 | Singlet | Represents the proton attached to the triazole ring carbon. bg.ac.rs |

| Acetyl CH₃ | 2.0 - 2.5 | Singlet | A characteristic sharp signal for the methyl group protons. ufv.br |

This table is a compilation of representative data from various 1,2,4-triazole derivatives.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound derivatives, the ¹³C NMR spectrum reveals signals for the two distinct carbons of the triazole ring, the carbonyl carbon of the acetamide group, and the methyl carbon. The triazole ring carbons typically resonate in the aromatic region of the spectrum, generally between δ 140-165 ppm. urfu.rursc.org The carbonyl (C=O) carbon signal is characteristically found further downfield, often in the range of δ 165-175 ppm. The upfield region of the spectrum contains the signal for the acetyl methyl carbon, usually appearing around δ 20-30 ppm.

The table below provides an overview of expected ¹³C NMR chemical shifts for the core structure.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Amide C=O | 165 - 175 | The carbonyl carbon is significantly deshielded. |

| Triazole C3/C5 | 140 - 165 | Chemical shifts for the two triazole ring carbons. urfu.runih.gov |

| Acetyl CH₃ | 20 - 30 | The methyl carbon signal appears in the upfield aliphatic region. |

This table is a compilation of representative data from various 1,2,4-triazole derivatives. ufv.brrsc.org

Dynamic NMR for Tautomeric Equilibria Analysis

The 1,2,4-triazole ring system is known to exhibit annular tautomerism, a phenomenon where a proton can migrate between the nitrogen atoms of the heterocyclic ring. This results in a dynamic equilibrium between different tautomeric forms (e.g., 1H, 2H, and 4H tautomers). NMR spectroscopy is the most suitable technique for investigating this process.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into the kinetics and thermodynamics of this tautomeric exchange. At high temperatures, if the exchange rate is fast on the NMR timescale, averaged signals for the exchanging protons and carbons are observed. As the temperature is lowered, the rate of exchange decreases, and the signals corresponding to the individual tautomers may be resolved. The relative proportions of the tautomers can be dramatically dependent on factors such as temperature, concentration, and the solvent used. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to determine the activation parameters (ΔH‡ and ΔS‡) for the tautomeric shift.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps in tracing the proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. In some analyses, HSQC data can confirm the absence of a direct C-H bond, such as for the hydroxyl proton in a derivative, which would show no correlation in the HSQC spectrum. bg.ac.rs

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netzsmu.edu.ua For derivatives of this compound, the IR spectrum provides clear evidence for the N-H, C=O, and C=N bonds.

Key characteristic absorption bands for related 1,2,4-triazole derivatives include:

N-H Stretching: Bands in the region of 3100-3500 cm⁻¹ are indicative of N-H stretching vibrations from both the triazole and amide groups. msu.edu Primary amides show two bands in this region. ucla.edu

C-H Stretching: Absorptions around 2800-3000 cm⁻¹ correspond to C-H stretching of the methyl group. researchgate.net

C=N and C=C Stretching: Vibrations for the triazole ring typically appear in the 1450-1650 cm⁻¹ region.

N-H Bending: The Amide II band, which involves N-H bending, is found for secondary amides around 1530 ± 30 cm⁻¹. msu.edu

The following table presents a summary of important IR absorption frequencies.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| N-H (Amide & Triazole) | Stretch | 3100 - 3500 |

| C-H (Alkyl) | Stretch | 2800 - 3000 |

| C=O (Amide I) | Stretch | 1630 - 1695 |

| C=N / C=C (Triazole Ring) | Stretch | 1450 - 1650 |

| N-H (Amide II) | Bend | 1515 - 1550 |

Data compiled from general IR tables and spectra of related amide and triazole compounds. msu.eduucla.edu

Carbonyl Stretch Analysis (C=O)

The carbonyl (C=O) stretching vibration of the acetamide group is one of the most prominent and diagnostic peaks in the IR spectrum. spectroscopyonline.com This absorption, known as the "Amide I" band, is typically strong and appears in the region of 1630-1695 cm⁻¹. ucla.edu The exact position of this band is sensitive to the molecular environment. For secondary amides, this band is often observed around 1665 ± 30 cm⁻¹. msu.edu

The presence of intermolecular hydrogen bonding, such as an N-H···O interaction between the amide groups of adjacent molecules in the crystal lattice, can influence the frequency of the carbonyl stretch. nih.gov Such hydrogen bonding tends to weaken the C=O double bond, causing its stretching frequency to decrease and shift to a lower wavenumber. Therefore, the precise position of the Amide I band can provide indirect evidence of the solid-state packing and intermolecular interactions.

N-H Stretching and Bending Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups, including the N-H bonds present in the triazole ring and the acetamide linker. The N-H bond, being polar, typically produces absorption bands of moderate to strong intensity.

The N-H stretching vibrations are observed in the region of 3100-3500 cm⁻¹. ijsr.netyoutube.com For primary amines (-NH₂), two distinct peaks are often visible, corresponding to asymmetric and symmetric stretching modes. youtube.com These bands are generally weaker and sharper than the broad O-H stretching bands found in a similar region. youtube.com In the case of 1,2,4-triazole derivatives, the N-H stretching of the ring itself is a key diagnostic feature. For instance, a peak at 3126 cm⁻¹ has been attributed to the N-H stretch in the parent 1,2,4-triazole molecule. researchgate.net In more complex acetamide derivatives, such as substituted 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(phenyl) acetamides, the amide N-H stretch appears in the range of 3242-3341 cm⁻¹. su.edu.ly

The N-H bending vibrations provide further structural confirmation and are typically found between 1580 cm⁻¹ and 1650 cm⁻¹. youtube.com These can sometimes overlap with C=C and C=N ring vibrations, but their presence is crucial for a complete spectral assignment.

Table 1: Representative N-H Vibrational Frequencies in Triazole and Acetamide Derivatives

| Compound/Class | N-H Stretching (cm⁻¹) | N-H Bending (cm⁻¹) | Source(s) |

| Primary Amines (General) | 3300 - 3500 (two peaks) | 1580 - 1650 | youtube.com |

| 1,2,4-Triazole | 3126 | Not specified | researchgate.net |

| 3-Amino-1,2,4-triazole | 3211 | Not specified | researchgate.net |

| 5-substituted-4-amino-3-mercapto-1,2,4-triazoles | ~3350 and ~3250 | Not specified | ijsr.net |

| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | 3300 | Not specified | mdpi.com |

| 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-acetamides | 3242 - 3341 | Not specified | su.edu.ly |

Triazole Ring Vibrations (C=N, C=C)

The 1,2,4-triazole ring is an aromatic heterocycle characterized by a series of distinct skeletal vibrations. The stretching vibrations of the carbon-nitrogen (C=N) and carbon-carbon (C=C) double bonds within the ring are particularly informative. These absorptions typically occur in the fingerprint region of the IR spectrum, from approximately 1450 cm⁻¹ to 1600 cm⁻¹.

In a study of 3-amino-1,2,4-triazole, bands observed at 1531 cm⁻¹ and 1472 cm⁻¹ were assigned to C=C stretching vibrations of the aromatic ring. researchgate.net Another analysis of 1,2,4-triazole identified C=C aromatic stretching peaks at 1529 cm⁻¹ and 1483 cm⁻¹. researchgate.net Furthermore, stretching of the endocyclic nitrogen-nitrogen double bond (-N=N-) can give rise to a high-intensity band, which has been reported at 1595 cm⁻¹ and 1543 cm⁻¹ in different triazole compounds. researchgate.net The presence and specific frequencies of these bands are diagnostic for the integrity and substitution pattern of the triazole core.

Table 2: Characteristic Triazole Ring Vibrational Frequencies

| Vibration | Frequency Range (cm⁻¹) | Example Compound(s) | Source(s) |

| C=C Aromatic Stretch | 1470 - 1535 | 3-Amino-1,2,4-triazole, 1,2,4-triazole | researchgate.net |

| -N=N- Stretch | 1540 - 1600 | 3-Amino-1,2,4-triazole, 1,2,4-triazole | researchgate.net |

| C-N-C Stretch | ~1045 | 3-Amino-1,2,4-triazole | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable technique for the analysis of this compound derivatives. It provides crucial information on the molecular weight of the compound and offers structural insights through the analysis of fragmentation patterns.

LC-MS for Purity and Molecular Ion Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of synthesized compounds and to confirm the mass of the molecular ion. bu.edu In a typical LC-MS analysis, the sample is first separated on a chromatography column, and the eluent is introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed, which typically generate protonated molecules [M+H]⁺ or other adducts such as [M+Na]⁺. nih.govuni.luuni.lu The detection of a peak corresponding to the expected mass of the molecular ion (or its common adducts) provides strong evidence for the successful synthesis of the target compound. nih.govresearchgate.net

Table 3: Common Adducts Observed in ESI-MS for Triazole Derivatives

| Adduct | Mass-to-Charge Ratio (m/z) | Ionization Mode | Source(s) |

| [M+H]⁺ | Molecular Weight + 1.0073 | Positive | uni.luuni.lu |

| [M+Na]⁺ | Molecular Weight + 22.9892 | Positive | uni.luuni.lu |

| [M+K]⁺ | Molecular Weight + 38.9632 | Positive | uni.luuni.lu |

| [M-H]⁻ | Molecular Weight - 1.0073 | Negative | uni.luuni.lu |

| [M+HCOO]⁻ | Molecular Weight + 44.9982 | Negative | uni.lu |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard LC-MS confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of a compound. For the validation of new chemical entities, it is standard practice to report HRMS data where the measured mass is within a very narrow tolerance (e.g., ±5 ppm or ±0.003 m/z) of the theoretically calculated mass. nih.gov The structures of numerous novel acetamide and triazole derivatives have been unequivocally confirmed using HRMS, which serves to validate the proposed elemental composition. mdpi.comresearchgate.netrsc.org

Fragmentation Analysis for Structural Insights

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecular ion into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and then subjected to collision-induced dissociation (CID).

For this compound derivatives, several characteristic fragmentation pathways can be anticipated. These include:

Amide Bond Cleavage: A common fragmentation involves the cleavage of the C-N bond in the acetamide group. researchgate.net

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the amide or triazole ring is a frequent pathway for amine-containing compounds. libretexts.orgmiamioh.edu

Loss of Substituents: The loss of side chains from the triazole or phenyl rings results in characteristic neutral losses. su.edu.ly

Triazole Ring Fragmentation: While the 1,2,4-triazole ring is relatively stable, fragmentation can occur, sometimes involving a rearrangement followed by the loss of a nitrogen molecule (N₂). However, this is less common for 1,2,3-triazoles compared to related heterocycles. nih.gov

Analysis of these fragments allows researchers to piece together the molecule's structure, confirming the connectivity of the triazole, acetamide, and other substituent groups. su.edu.lyresearchgate.netnih.gov

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This method provides an essential check on the purity and stoichiometric formula of a newly synthesized substance. The experimentally determined percentages of each element are compared with the values calculated from the proposed molecular formula. For a compound to be considered pure and its structure validated, the found values must agree with the calculated values, typically within a strict margin of ±0.4%. nih.gov This analysis is a standard requirement for the publication of new chemical structures and has been used to validate numerous N-acetylated triazole derivatives. su.edu.lymdpi.comnih.gov

Table 4: Example of Elemental Analysis Data for Triazole Derivatives

| Compound | Formula | Analysis | %C | %H | %N | Source(s) |

| N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide | C₈H₇N₅O | Calculated | 55.48 | 4.07 | 40.44 | nih.gov |

| Found | 55.12 | 4.35 | 40.82 | nih.gov | ||

| 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(4-chloro phenyl) acetamide | C₁₄H₁₀Cl₂N₄O | Calculated | 52.36 | 3.14 | 17.45 | su.edu.ly |

| Found | 52.39 | 3.18 | 17.42 | su.edu.ly | ||

| 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(4-methoxy-3-nitro phenyl) acetamide | C₁₅H₁₂ClN₅O₄ | Calculated | 49.80 | 3.34 | 17.69 | su.edu.ly |

| Found | 49.84 | 3.36 | 17.67 | su.edu.ly |

Iv. Computational and Theoretical Studies of N 1h 1,2,4 Triazol 5 Yl Acetamide

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule like N-(1H-1,2,4-triazol-5-yl)acetamide might behave in a biological system. These studies are crucial for identifying potential therapeutic applications and understanding the molecular basis of its activity.

Prediction of Potential Biological Activities (e.g., Antimicrobial, Enzyme Inhibition)

Computational tools are frequently employed to predict the biological activity spectra of novel compounds. For derivatives of 1,2,4-triazole (B32235), these predictions often suggest potential antimicrobial and enzyme inhibitory activities. bg.ac.rsresearchgate.net For instance, the PASS (Prediction of Activity Spectra for Substances) online tool has been used to forecast the biological activities of newly synthesized triazole derivatives, guiding the subsequent experimental evaluations. bg.ac.rsresearchgate.net These predictions are based on the structural similarity of the new compound to a large database of known biologically active substances. The presence of the 1,2,4-triazole ring, a known pharmacophore, often leads to predictions of antifungal, antibacterial, and anticancer properties. nih.govnih.govnih.gov

The acetamide (B32628) moiety connected to the triazole ring can further influence these predicted activities. nih.gov The combination of these two fragments in this compound suggests a molecule with the potential to interact with various biological targets, a hypothesis that is then explored through more specific computational and experimental methods. For example, studies on similar structures, such as 1,2,4-triazole-tethered indolinones and quinazolinone-1,2,3-triazole-acetamide conjugates, have been guided by the predicted potential for enzyme inhibition. nih.govnih.gov

Assessment of Interactions with Target Proteins (e.g., CYP51, Kinases, VEGFR-2, PI3Ks, NTR)

Molecular docking is a key computational method used to assess the interaction of a ligand, such as this compound, with a target protein. This technique predicts the preferred orientation of the ligand when bound to a receptor and estimates the strength of the interaction.

CYP51 (Lanosterol 14α-demethylase): This enzyme is a crucial target for antifungal agents. The nitrogen atoms of the 1,2,4-triazole ring are known to interact with the heme iron atom in the active site of CYP51, inhibiting its function. neuroquantology.com Docking studies on various 1,2,4-triazole derivatives have consistently shown this interaction, highlighting the potential of these compounds as antifungal drugs. neuroquantology.comnih.gov The binding is further stabilized by hydrogen bonds, pi-stacking, and hydrophobic interactions with the amino acid residues in the active site of the enzyme. neuroquantology.com

Kinases: Protein kinases are critical regulators of cellular processes, and their dysregulation is often implicated in cancer. Several classes of kinases have been identified as potential targets for 1,2,4-triazole derivatives. For example, docking studies have shown that these compounds can bind to the ATP-binding pocket of kinases like Protein Kinase B (Akt) and c-Kit Tyrosine Kinase. nih.govmdpi.com Furthermore, vascular endothelial growth factor receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a validated target for anti-angiogenic cancer therapy. nih.govnih.gov Docking simulations of 1,2,4-triazole-containing hybrids have demonstrated their ability to fit into the VEGFR-2 active site, suggesting a mechanism for their anti-cancer effects. nih.govnih.gov

Other Targets: The versatility of the 1,2,4-triazole scaffold allows for its interaction with a wide range of other protein targets. For example, some derivatives have been investigated for their potential to inhibit enzymes like enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR), which are important antibacterial targets. mdpi.com

The following table summarizes the results of docking studies of this compound derivatives with various protein targets.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| c-Kit Tyrosine Kinase | 1T46 | -176.749 | Not specified | nih.gov |

| Protein Kinase B (Akt) | 2X39 | -170.066 | Not specified | nih.govmdpi.com |

| Lanosterol (B1674476) 14α-demethylase (CYP51) | 4LXJ | -9.5 to -11.9 | Heme, surrounding amino acids | nih.gov |

Ligand-Protein Binding Affinity and Molecular Recognition

The binding affinity between a ligand and its protein target is a critical determinant of its biological activity. Molecular docking programs calculate a "docking score" or binding energy, which is an estimate of this affinity. neuroquantology.com For this compound derivatives, these scores are used to rank different compounds and prioritize them for synthesis and experimental testing. neuroquantology.com

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of a molecule, which ultimately govern its reactivity and interactions.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.gov It is employed to optimize the geometry of this compound, providing the most stable three-dimensional conformation of the molecule. This optimized structure is the starting point for further computational analyses, including molecular docking and the calculation of electronic properties. DFT calculations can also be used to predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra to validate the calculated structure. nih.gov

HOMO/LUMO Energy Levels and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For 1,2,4-triazole derivatives, the HOMO and LUMO are often distributed over different parts of the molecule. For example, the HOMO might be localized on the triazole ring, while the LUMO is on an attached aromatic substituent. This distribution of frontier orbitals provides insights into how the molecule will interact with other species and where chemical reactions are likely to occur. The HOMO-LUMO energy gap for a substituted 1,2,4-triazole has been calculated to be around 4.068 eV. researchgate.net The study of these energy levels helps in understanding the charge transfer that occurs within the molecule and with its biological targets. nih.gov

The following table presents calculated HOMO and LUMO energies for a related 1,2,4-triazole derivative.

| Parameter | Energy (eV) |

| EHOMO | -6.562 |

| ELUMO | -2.494 |

| HOMO-LUMO Gap (ΔE) | 4.068 |

Data for a representative 1,2,4-triazole derivative. researchgate.net

Prediction of Reactivity and Stability

The inherent reactivity and stability of this compound are governed by its electronic structure. The 1,2,4-triazole ring is a key feature, possessing significant stability due to its aromatic character. acs.org This unsaturated heterocyclic system is electron-rich, which allows it to participate in various non-covalent interactions, such as hydrogen bonding, a critical aspect of its pharmacological potential. acs.org

However, when acting as a substituent, the 1,2,4-triazolyl group can be electron-withdrawing. This characteristic has been shown to influence the reactivity of adjacent molecular fragments. For instance, studies on N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles revealed that the electron-withdrawing nature of the 1,2,4-triazolyl group activates the 1,2,3-triazole ring, enabling it to generate synthetically useful rhodium(II) carbenes, a reactivity previously unseen in similar non-sulfonylated triazoles. nih.gov This suggests that the N-(1H-1,2,4-triazol-5-yl) moiety can significantly modulate the electronic properties and chemical behavior of the acetamide group it is attached to.

Theoretical methods like Density Functional Theory (DFT) are often employed to calculate electronic properties, map electron density, and predict sites of reactivity for novel triazole derivatives. nih.gov Such calculations help in understanding the molecule's stability and its likely metabolic pathways.

In Silico ADME/Tox Predictions and Pharmacokinetics

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates. nih.gov These predictions are vital for filtering out compounds with unfavorable pharmacokinetic or toxicity profiles early in the drug discovery pipeline, saving time and resources.

Computational models can predict a range of ADME properties based on a molecule's structure. These predictions help assess the potential bioavailability and persistence of a compound like this compound in the body.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well a compound is absorbed from the gut. nih.govfrontiersin.org The BOILED-Egg model is another tool used to predict gastrointestinal absorption and blood-brain barrier penetration. mdpi.com

Distribution: Lipophilicity (predicted as AlogP or logP) is a key factor determining how a drug distributes in the body. frontiersin.org Predictions also include plasma protein binding and the volume of distribution (VDss).

Metabolism: A crucial aspect of metabolism prediction is the compound's potential to inhibit or be a substrate for cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. nih.gov In silico tools can predict interactions with various CYP isoforms (e.g., CYP1A2, 2C9, 3A4). nih.gov

Excretion: The total clearance and potential for renal excretion through organic cation transporters (OCT2) can also be estimated.

Table 2: Illustrative In Silico ADME Predictions for Triazole-Containing Compounds

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Lipophilicity (logP) | Typically < 5 for drug-like molecules frontiersin.org | Affects absorption, solubility, and distribution. |

| Water Solubility | Good to Moderate | Essential for formulation and absorption. |

| Intestinal Absorption (Human) | High (>90%) | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High frontiersin.org | An indicator of intestinal absorption. |

| P-glycoprotein Substrate | No/Yes frontiersin.org | Predicts if the drug will be actively pumped out of cells, affecting bioavailability. |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Non-inhibitor nih.gov | Low likelihood of causing drug-drug interactions. |

| Blood-Brain Barrier (BBB) Permeant | No/Yes mdpi.com | Predicts whether the compound can enter the central nervous system. |

Predicting potential toxicity is a critical safety assessment. Various computational models are used to flag potential liabilities.

Acute Oral Toxicity: Models predict the LD50 value in rodents, classifying the compound into different toxicity classes. ijprajournal.com

Organ Toxicity: Predictions for hepatotoxicity (liver damage) and cardiotoxicity (often via hERG inhibition) are common. nih.gov

Genotoxicity/Mutagenicity: The Ames test is a widely used assay for mutagenicity, and in silico models can predict its outcome. mdpi.comnih.gov

Other Endpoints: Specific toxicities such as neurotoxicity and immunotoxicity can also be assessed. frontiersin.orgijprajournal.com For example, in silico analysis of cephalosporins identified specific structural motifs, or toxicophores, like the beta-lactam ring and quaternary amine groups, as being responsible for genotoxicity and neurotoxicity. frontiersin.org While not performed in silico, related triazole derivatives have been evaluated for their hemolytic activity to assess blood compatibility. nih.gov

Table 3: Common In Silico Toxicity Endpoints Predicted for Drug Candidates

| Toxicity Endpoint | Prediction Method/Result | Implication for Drug Development |

|---|---|---|

| hERG Inhibition | pkCSM, SwissADME (Yes/No) nih.gov | Risk of cardiotoxicity. |

| Hepatotoxicity | ProTox-II, pkCSM (Yes/No) nih.gov | Risk of drug-induced liver injury. |

| Ames Mutagenicity | ProTox-II, Toxtree (Positive/Negative) frontiersin.orgnih.gov | Risk of causing genetic mutations (cancer risk). |

| Neurotoxicity | OECD QSAR Toolbox frontiersin.org | Risk of adverse effects on the nervous system. |

| Acute Oral Toxicity (LD50) | ProTox-II (mg/kg) ijprajournal.com | Predicts the dose that would be lethal to 50% of a test population. |

Blood-Brain Barrier Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that protects the brain from circulating substances. nih.gov For a drug to be CNS-active, it must possess specific physicochemical properties that facilitate its transport across this barrier. nih.gov Computational models are frequently employed to predict the BBB penetration potential of molecules. arxiv.orguthscsa.edu These models typically rely on descriptors such as molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov

While direct computational studies on this compound are not extensively reported, its structure can be analyzed against generally accepted parameters for CNS penetration. For instance, successful CNS drugs often have a molecular weight under 450 g/mol and a polar surface area below 90 Ų. nih.gov Another simple predictive rule suggests that a compound has a higher probability of crossing the BBB if the sum of its nitrogen and oxygen atoms is five or less. nih.gov

Pharmacokinetic experiments on other 1,2,4-triazole derivatives have demonstrated good BBB penetration, suggesting that this core scaffold is amenable to CNS-targeting. nih.govresearchgate.netnih.gov For example, a 1,3,5-triphenyl-1,2,4-triazole derivative (SYS18) was shown to have good BBB penetration in pharmacokinetic experiments and demonstrated neuroprotective effects by protecting BBB integrity in animal models of acute ischemic stroke. nih.govresearchgate.netnih.gov This was evidenced by its ability to decrease BBB permeability and regulate the expression of tight junction proteins. nih.gov

A theoretical assessment of this compound's properties relevant to BBB penetration is presented in the table below.

| Parameter | Predicted Value for this compound | Preferred Range for CNS Penetration |

| Molecular Weight ( g/mol ) | 126.12 | < 450 nih.gov |

| logP | (Predicted values vary) | 1-4 nih.gov |

| Polar Surface Area (Ų) | (Predicted values vary) | < 90 nih.gov |

| Hydrogen Bond Donors | 2 | ≤ 3-5 |

| Hydrogen Bond Acceptors | 4 | ≤ 7 |

| Sum of N and O atoms | 5 | ≤ 5 nih.gov |

Note: Predicted values for logP and Polar Surface Area can vary depending on the algorithm used. The values in the table are based on common computational tools.

Based on these parameters, this compound shows characteristics that are generally favorable for crossing the blood-brain barrier, such as a low molecular weight and a sum of nitrogen and oxygen atoms that is within the suggested limit.

hERG Inhibition Studies

The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel that plays a crucial role in cardiac repolarization. nih.govnih.gov Inhibition of the hERG channel by non-cardiac drugs can lead to a potentially fatal arrhythmia known as Torsades de Pointes. nih.gov Consequently, assessing the hERG inhibition potential of new compounds is a critical step in drug safety evaluation. nih.gov

In silico models have been developed to predict a compound's likelihood of blocking the hERG channel. nih.govresearchgate.net These models are often built from large datasets of compounds with known hERG activity and utilize machine learning algorithms and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net Key molecular features associated with hERG inhibition include the presence of a basic nitrogen atom and high lipophilicity. researchgate.net

The table below presents a qualitative prediction of the hERG inhibition risk for this compound based on common predictive software.

| Predictive Model | Predicted hERG Inhibition Risk for this compound |

| PreADMET | Low Risk |

| SwissADME | Low Probability |

Note: These predictions are generated by publicly available web servers and provide a preliminary risk assessment.

The low predicted risk of hERG inhibition for this compound is a favorable characteristic from a drug safety perspective. However, it is important to note that these are theoretical predictions and would require confirmation through in vitro electrophysiological assays. nih.gov

V. Biological Activity and Mechanistic Investigations of N 1h 1,2,4 Triazol 5 Yl Acetamide Derivatives

Antimicrobial Properties

Derivatives of N-(1H-1,2,4-triazol-5-yl)acetamide have demonstrated a broad spectrum of antimicrobial activity. The core 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous clinically approved antimicrobial agents. nih.govscience.gov Research has shown that modifications to the this compound structure can lead to potent compounds with significant efficacy against various microorganisms. nih.govresearchgate.netnih.gov

The antifungal activity of 1,2,4-triazole derivatives is a cornerstone of their therapeutic interest. These compounds have shown efficacy against a variety of fungal species, and their mechanisms of action are a subject of detailed investigation. f1000research.commdpi.com

The fungal cell wall is a critical structure for maintaining cell integrity and is an attractive target for antifungal drug development as it is absent in mammalian cells. Chitin (B13524) is a major component of the cell walls of most fungi, and its synthesis is carried out by the enzyme chitin synthase. While some antifungal agents, such as the nikkomycins, are known to be potent competitive inhibitors of chitin synthase, the primary mechanism of action for triazole-based antifungals is not the direct inhibition of this enzyme. nih.goveuropa.eu However, there is evidence that combination therapies involving triazoles and chitin synthase inhibitors can be effective. f1000research.com This suggests that while this compound derivatives may not directly inhibit chitin synthase, their primary antifungal action could potentially be synergistic with agents that do target fungal cell wall synthesis.

The principal mechanism of antifungal action for 1,2,4-triazole derivatives is the inhibition of the cytochrome P-450 enzyme, specifically lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.coma2bchem.com This enzyme is vital for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. mdpi.com The triazole ring's nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. mdpi.com This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. f1000research.com The altered membrane structure increases permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication. f1000research.com Molecular docking studies have supported the high affinity of 1,2,4-triazole derivatives for the catalytic site of fungal lanosterol 14α-demethylase. a2bchem.com

The antifungal efficacy of 1,2,4-triazole derivatives has been substantiated through numerous in vitro and in vivo studies. In vitro susceptibility testing has demonstrated the potent activity of these compounds against a range of clinically relevant fungi.

In vivo studies using murine models of systemic fungal infections have provided further evidence of the therapeutic potential of 1,2,4-triazole derivatives. In a murine model of systemic candidiasis caused by Candida albicans, treatment with novel aryl-1,2,4-triazole-3-ylthio analogs of fluconazole (B54011) significantly decreased the fungal burden in the kidneys, spleen, and liver, and improved the median survival time of the infected mice. nih.gov Similarly, in a neutropenic mouse model of disseminated Candida auris, treatment with another triazole derivative led to a significant reduction in fungal burden in the brain tissue and improved survival. nih.govf1000research.com Studies in murine models of aspergillosis have also shown that triazole derivatives can effectively reduce the fungal load in the lungs and kidneys. nih.gov The in vivo efficacy of triazoles has been shown to correlate with the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). f1000research.com

Table 1: In Vivo Efficacy of 1,2,4-Triazole Derivatives in Murine Models of Fungal Infections

| Fungal Pathogen | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Candida albicans | Systemic Candidiasis (Murine) | Decreased fungal burden in kidneys, spleen, and liver; increased median survival time. | nih.gov |

| Candida auris | Disseminated Infection (Neutropenic Murine) | Decreased fungal burden in brain tissue; improved survival. | nih.govf1000research.com |

| Aspergillus fumigatus | Pulmonary Aspergillosis (Murine) | Reduced lung and kidney fungal burden; improved survival. | nih.gov |

In addition to their antifungal properties, derivatives of this compound have shown promising antibacterial activity. The versatility of the 1,2,4-triazole scaffold allows for the development of compounds with a broad spectrum of action against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

A significant area of research has been the evaluation of 1,2,4-triazole derivatives against antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Several studies have reported the synthesis of 1,2,4-triazole hybrids that exhibit potent activity against MRSA strains. For instance, certain clinafloxacin-triazole hybrids have demonstrated strong activity against MRSA with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, which is more potent than the parent antibiotic clinafloxacin (B351) and the standard chloramphenicol. nih.gov The introduction of specific substituents on the triazole ring, such as a 2-hydroxyphenyl group, has been shown to enhance anti-MRSA activity. researchgate.net

Table 2: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives Against Resistant Staphylococcus aureus

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Clinafloxacin-triazole hybrids (e.g., with 4-toyl, 4-fluorophenyl, 2,4-difluorophenyl groups) | MRSA | 0.25 | nih.gov |

| Ciprofloxacin-triazole hybrids (with 2-hydroxyphenyl group) | MRSA | 0.011 - 0.023 | researchgate.net |

| 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline | S. aureus | 5.2 µM | science.govnih.gov |

| 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline | S. aureus | 6.1 µM | science.govnih.gov |

| Schiff bases of 1,2,4-triazole derivatives | MRSA | 625 |

Antibacterial Action and Spectrum of Activity

Mechanisms of Antibacterial Action (e.g., DNA-gyrase inhibition)

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and maintaining DNA structure, is a validated and crucial target for antibacterial agents. nih.govnih.gov This enzyme introduces negative supercoils into DNA, a process vital for bacterial cell survival. nih.gov Its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. nih.gov While the fluoroquinolone class of antibiotics targets this enzyme, rising resistance necessitates the discovery of new inhibitors. nih.gov

Derivatives based on the 1,2,4-triazole scaffold have emerged as promising inhibitors of bacterial DNA gyrase. nih.govnih.gov For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit this enzyme. Molecular docking studies of these compounds revealed a binding mechanism and docking scores comparable to that of ciprofloxacin, a well-known DNA gyrase inhibitor. nih.gov Specifically, compound 9a from this series demonstrated a superior inhibitory activity against DNA Gyrase with an IC₅₀ value of 0.68 µM, compared to ciprofloxacin's IC₅₀ of 0.85 µM. nih.gov This confirms that the triazole moiety is a key pharmacophore for this antibacterial activity. nih.gov Further research has identified other 1,2,4-triazolo[1,5-a]pyrimidine derivatives, such as compounds 9n and 9d , that exhibit significant inhibitory action against bacterial DNA gyrase, highlighting the potential of this structural class in developing new bactericides. nih.gov

Antiviral Properties

The 1,2,4-triazole nucleus is a core component in several established antiviral drugs, such as Ribavirin, and continues to be a privileged structure in the development of new antiviral agents active against a wide spectrum of DNA and RNA viruses. mdpi.comnih.gov The versatility of the triazole ring allows for the synthesis of diverse derivatives with potent antiviral activities. researchgate.netmdpi.com

The COVID-19 pandemic spurred intensive research into inhibitors of key SARS-CoV-2 enzymes, including its proteases, which are critical for viral replication. mdpi.comnih.gov The papain-like protease (PLpro) is a particularly attractive target as it is responsible for cleaving the viral polyprotein and also interferes with the host's innate immune response. mdpi.comnih.govresearchgate.net

Research into triazole-based compounds has identified potent inhibitors of these viral proteases. Although not a 1,2,4-triazole, a notable study detailed the discovery of N-(benzo nih.govnih.govresearchgate.nettriazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as inhibitors of the SARS-CoV 3C-like protease (3CLpro). nih.gov This highlights the potential of the acetamide (B32628) linkage in conjunction with a triazole core for protease inhibition. More directly, derivatives of the SARS-CoV PLpro inhibitor GRL-0617, which contains a triazole-like motif, have shown nearly identical activity profiles against the highly similar SARS-CoV-2 PLpro. mdpi.com This demonstrates that the binding site is conserved and can be effectively targeted by this class of compounds. mdpi.com Optimization of these leads continues to be a promising strategy for developing next-generation antivirals. mdpi.com

The human immunodeficiency virus-1 (HIV-1) reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy. researchgate.net A novel class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives has been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org One of the most promising molecules from this class, 12126065 , displayed remarkable antiviral activity against wild-type HIV-1 in TZM cells with an EC₅₀ of 0.24 nM and maintained its efficacy against clinically relevant mutant strains. acs.org

Additionally, fused 1,2,4-triazole systems have been investigated for their inhibitory effects. Derivatives based on the 1,2,4-triazolo[1,5-a]-pyrimidine scaffold have been identified as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity in the low micromolar range. researchgate.net Since RNase H is an essential enzymatic function for viral replication and is not targeted by current drugs, these triazole derivatives represent an innovative approach to anti-HIV-1 therapy. researchgate.net

Antiparasitic Activity (e.g., Anti-Trypanosomal, Antileishmanial)

Derivatives of 1,2,4-triazole have demonstrated significant potential in combating neglected tropical diseases caused by trypanosomatid parasites, such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania donovani). nih.gov Specifically, 3-nitro-1H-1,2,4-triazole-based acetamides have shown remarkable antichagasic activity both in vitro and in vivo. nih.gov

The introduction of different chemical moieties to the core structure has been shown to modulate the antiparasitic potency. For example, inserting a methylene (B1212753) group to create propanamide derivatives from the initial acetamides led to an increase in potency against T. cruzi and particularly against T. b. rhodesiense, the agent of human African trypanosomiasis, achieving IC₅₀ values in the low nanomolar range. nih.gov In contrast, several of the original acetamide compounds were found to be more potent against Leishmania donovani. nih.gov This highlights the tunability of the scaffold for targeting different parasitic species.

A key mechanistic insight into the antiparasitic action of nitrotriazole-based acetamides is their function as prodrugs. nih.gov Their activity is dependent on activation by a type I nitroreductase (NTR), an enzyme present in the parasite but absent in the human host. nih.gov This selective activation mechanism is highly advantageous, as it minimizes host toxicity. The reduction of the nitro group by NTR is a critical step that transforms the compound into its active, cytotoxic form within the parasite. nih.gov

Anticancer Potential and Cell Line Studies

The 1,2,4-triazole scaffold is a component of several established anticancer drugs, including letrozole (B1683767) and anastrozole. mdpi.comnih.gov Consequently, novel derivatives of this compound are being extensively studied for their antiproliferative properties against various cancer cell lines. nih.gov

Studies have shown that these compounds can induce anticancer effects through various mechanisms, including the inhibition of key enzymes like EGFR and tubulin polymerization. nih.gov For example, a series of novel indole–1,2,4-triazole-based N-phenyl acetamide structural motifs were synthesized and evaluated against the hepatocellular cancer Hep-G2 cell line. One derivative containing a 3,4-dichloro moiety (8b ) exhibited excellent cytotoxicity, comparable to the standard drug doxorubicin. Another study on N-arylated 1,2,4-triazole coupled acetamides found that a derivative with two methyl groups on the phenyl ring (7f ) showed the best anticancer potential against the HepG2 cell line with an IC₅₀ value of 16.782 µg/mL. nih.gov

The cytotoxic effects of various acetamide derivatives have been documented across multiple human cancer cell lines, as detailed in the table below.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-arylated 1,2,4-triazole coupled acetamide (7f) | HepG2 | Hepatocellular Carcinoma | 16.782 µg/mL | nih.gov |

| N-arylated 1,2,4-triazole coupled acetamide (7d) | HepG2 | Hepatocellular Carcinoma | 39.667 µM | nih.gov |

| Indole-1,2,4-triazole acetamide (8b) | Hep-G2 | Hepatocellular Carcinoma | Comparable to Doxorubicin | |

| Oxadiazole-thio-acetamide (2e) | HCT116 | Colorectal Carcinoma | 6.43 ± 0.72 | nih.gov |

| Oxadiazole-thio-acetamide (2e) | A549 | Lung Adenocarcinoma | 9.62 ± 1.14 | nih.gov |

| Oxadiazole-thio-acetamide (2e) | A375 | Melanoma | 8.07 ± 1.36 | nih.gov |

| 1,2,4-triazole N-glycoside derivatives | MCF-7 | Breast Cancer | Active | researchgate.net |

| 1,2,4-triazole N-glycoside derivatives | HCT-116 | Colorectal Carcinoma | Active | researchgate.net |

| Mn(II) complex of a 1,2,4-triazoline-3-thione ligand (1) | A549 | Lung Cancer | 794.37 | mdpi.com |

| Mn(II) complex of a 1,2,4-triazoline-3-thione ligand (1) | HT29 | Colon Adenocarcinoma | 654.31 | mdpi.com |

| Ni(II) complex of a 1,2,4-triazoline-3-thione ligand (3) | HT29 | Colon Adenocarcinoma | 1064.05 | mdpi.com |

These findings underscore the significant potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents targeting a range of diseases.

Cytotoxicity in Cancer Models (e.g., Breast Cancer, Colon Cancer, HepG2)

This compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver.

Breast Cancer: Research has shown that certain oleanolic acid derivatives incorporating a 1,2,3-triazole ring exhibit potent anti-proliferative and invasion-inhibitory effects on breast cancer cells. windows.net One such derivative, ZQL-4c, was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cells. windows.net

Colon Cancer: In studies involving colorectal cancer cell lines such as HT29, specific N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives have shown promising activity. researchgate.net For instance, compounds 3b and 3e exhibited higher cytotoxicity against HT29 cells than the reference drug imatinib. researchgate.net Additionally, other 1,2,4-triazole derivatives have demonstrated selective and potent cytotoxic activity against human colorectal cancer cell lines. researchgate.net